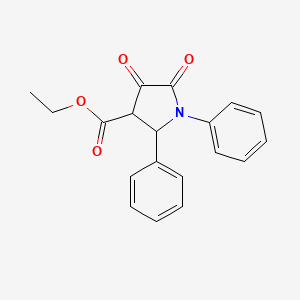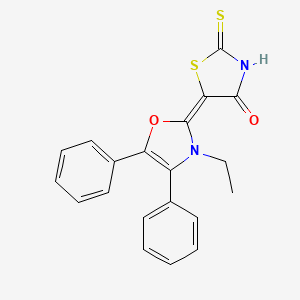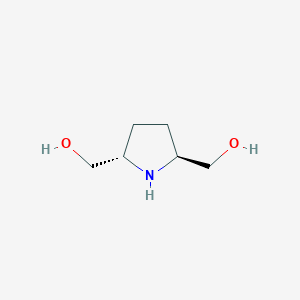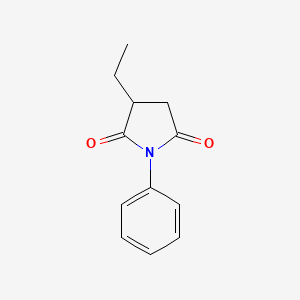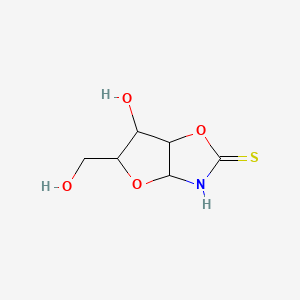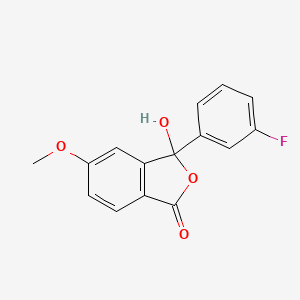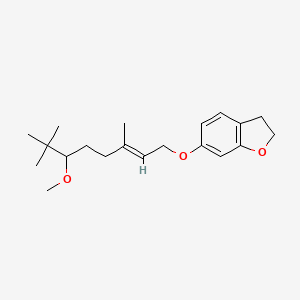![molecular formula C18H27N3O B12888052 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-43-5](/img/structure/B12888052.png)
2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol is a complex organic compound that features a quinoline moiety, which is often found in various pharmacologically active compounds. This compound may exhibit interesting chemical and biological properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol typically involves multiple steps, including the formation of the quinoline ring, the introduction of the amino group, and the attachment of the ethyl and pentyl groups. Common synthetic routes may include:
Quinoline Formation: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of Ethyl and Pentyl Groups: These groups can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving quinoline derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure found in many pharmacologically active compounds.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
645406-43-5 |
|---|---|
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-[ethyl-[(4S)-4-(quinolin-4-ylamino)pentyl]amino]ethanol |
InChI |
InChI=1S/C18H27N3O/c1-3-21(13-14-22)12-6-7-15(2)20-18-10-11-19-17-9-5-4-8-16(17)18/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,19,20)/t15-/m0/s1 |
Clé InChI |
ZHZQOZQJNYRBNX-HNNXBMFYSA-N |
SMILES isomérique |
CCN(CCC[C@H](C)NC1=CC=NC2=CC=CC=C21)CCO |
SMILES canonique |
CCN(CCCC(C)NC1=CC=NC2=CC=CC=C21)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


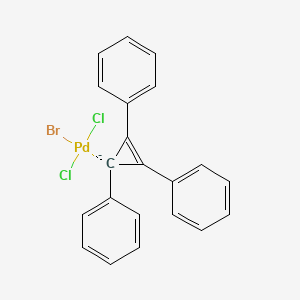

![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)
![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)


